2-(7-Methoxynaphthalen-2-yl)acetic acid
Overview
Description
2-(7-Methoxynaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 7-position and an acetic acid moiety at the 2-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxynaphthalen-2-yl)acetic acid typically involves several steps:
Preparation of 7-Methoxynaphthalene: This can be achieved by methylation of 7-hydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 7-Methoxynaphthalene-2-carboxylic acid: The methoxynaphthalene is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride and aluminum chloride to introduce the acetic acid moiety.
Hydrolysis: The resulting acylated product is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(7-Hydroxynaphthalen-2-yl)acetic acid.
Reduction: 2-(7-Methoxynaphthalen-2-yl)ethanol.
Substitution: 2-(7-Aminonaphthalen-2-yl)acetic acid.
Scientific Research Applications
2-(7-Methoxynaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)acetic acid: Similar structure but with the methoxy group at the 6-position.
2-(7-Hydroxynaphthalen-2-yl)acetic acid: Hydroxyl group instead of a methoxy group.
2-(7-Aminonaphthalen-2-yl)acetic acid: Amino group instead of a methoxy group.
Uniqueness
2-(7-Methoxynaphthalen-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position and the acetic acid moiety at the 2-position provides distinct properties compared to its analogs .
Properties
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-3-2-9(7-13(14)15)6-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYSXXWLOFWDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CC(=O)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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